2-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
Description
2-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl group, and a trifluoromethyl-substituted pyrimidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine | |
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| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O/c18-13-3-1-2-12(10-13)11-24-8-5-14(6-9-24)25-16-22-7-4-15(23-16)17(19,20)21/h1-4,7,10,14H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDFGJRYSYOWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Piperidinyl Intermediate: : The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved through the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
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Coupling with Pyrimidine Derivative: : The piperidinyl intermediate is then coupled with a pyrimidine derivative. This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
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Introduction of the Trifluoromethyl Group: : The final step involves the introduction of the trifluoromethyl group to the pyrimidine ring. This can be achieved through the reaction of the intermediate with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl group. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction reactions can be carried out on the pyrimidine ring or the fluorophenyl group. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
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Substitution: : The compound can undergo substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) under reflux conditions.
Major Products Formed
Oxidation: Formation of piperidin-4-one derivatives.
Reduction: Formation of reduced pyrimidine or fluorophenyl derivatives.
Substitution: Formation of halogenated fluorophenyl derivatives.
Scientific Research Applications
2-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : The compound is studied for its potential biological activities, including its interactions with various biological targets. It is used in the development of new drugs and therapeutic agents.
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Medicine: : The compound is investigated for its potential medicinal properties, including its use as an anti-inflammatory, analgesic, and anticancer agent. It is also studied for its potential use in the treatment of neurological disorders.
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Industry: : The compound is used in the development of new materials and chemicals. Its unique properties make it a valuable component in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Similarly, it may interact with receptors in the nervous system, leading to its analgesic and neuroprotective effects.
Comparison with Similar Compounds
2-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
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2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine: : This compound has a similar structure but with a fluorine atom at a different position on the phenyl ring. The difference in the position of the fluorine atom can lead to variations in the compound’s chemical and biological properties.
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2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine: : This compound has a chlorine atom instead of a fluorine atom on the phenyl ring. The presence of chlorine can lead to differences in the compound’s reactivity and biological activity.
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2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(methyl)pyrimidine: : This compound has a methyl group instead of a trifluoromethyl group on the pyrimidine ring. The difference in the substituent on the pyrimidine ring can lead to variations in the compound’s chemical stability and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties to the compound. These properties make it a valuable subject of study in various fields of scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
